1,3-Dihydroxyurea

Description

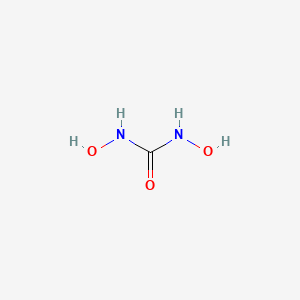

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O3/c4-1(2-5)3-6/h5-6H,(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTSIFIGTARYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(NO)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O3 | |

| Record name | DIHYDROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074852 | |

| Record name | N,N'-dihydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrourea is a colorless prisms. (NTP, 1992) | |

| Record name | DIHYDROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

686-68-0 | |

| Record name | DIHYDROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydroxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROXYUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-dihydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16UJ4Q60DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes with partial melting at 216-223 °F (NTP, 1992) | |

| Record name | DIHYDROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Pathways for 1,3-Dihydroxyurea and Analogues

The synthesis of this compound and its related compounds has been approached through several well-documented chemical routes. These methods often involve the careful manipulation of urea (B33335) or its derivatives, or the construction of the urea backbone from smaller, functionalized precursors.

Chemical Modification of Urea with Reducing Agents

One of the fundamental approaches to synthesizing this compound involves the chemical modification of urea itself. solubilityofthings.com This strategy leverages the existing urea scaffold and introduces the hydroxyl groups through specific reactions. While the term "reducing agents" is used broadly, the specific reagents and conditions are critical to achieving the desired dihydroxylated product without over-reduction or decomposition. The success of this method hinges on the careful control of reaction parameters to selectively introduce the hydroxyl functionalities onto the nitrogen atoms of the urea molecule.

Approaches Utilizing Phosgene (B1210022) and Hydroxylamine (B1172632) Derivatives

A widely reported and effective method for the synthesis of this compound involves the reaction of phosgene or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), with hydroxylamine or its salts. researchgate.netgoogle.comakjournals.complu.eduresearchgate.net This approach builds the urea core by reacting the highly reactive phosgene, which acts as a carbonyl source, with two equivalents of a hydroxylamine derivative.

Key aspects of this synthesis include:

Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. google.com

Reagents: Hydroxylamine hydrochloride is often used in conjunction with a base, such as potassium acetate, to liberate the free hydroxylamine in situ. akjournals.comresearchgate.net

Yields: Reported yields for this method vary, with some studies achieving around 40-46%. plu.edu

The reaction between hydroxylamine and phosgene can also yield N,N'-dimethoxyurea when O-methylhydroxylamine is used as the starting material. researchgate.net

Alternative Synthetic Routes via Intermediate Compounds

Beyond the direct methods, this compound can be synthesized through multi-step routes involving key intermediate compounds. One such strategy involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a less hazardous alternative to phosgene. plu.edu This water-reactive carbonic acid derivative can react with two equivalents of isoxazolidine (B1194047) hydrochloride to produce isoxazolidine urea, a related derivative, in good yield. plu.edu This highlights a broader strategy where substituted nitrogen nucleophiles are first prepared and then reacted with a carbonic acid derivative. plu.edu Another reported method involves the reaction of hydroxylamine hydrochloride with urethane (B1682113) in the presence of sodium hydroxide (B78521) solution to produce hydroxyurea (B1673989), a related compound, suggesting that modifications of this route could potentially yield this compound. google.com

Development of Novel and Sustainable Synthesis Techniques for this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of this compound and its analogues, this has translated into exploring greener reaction conditions and alternative reagents. The use of deep eutectic solvents (DES), for instance, has been investigated as a dual catalyst and solvent system in related heterocyclic syntheses, offering a more eco-friendly approach. researchgate.net While not yet specifically reported for this compound, such green methodologies represent a promising direction for future research. The goal is to develop protocols that are not only efficient and high-yielding but also minimize the use of toxic reagents and solvents, aligning with the principles of green chemistry. researchgate.net

Functionalization and Derivatization Strategies for Targeted Applications

The functionalization and derivatization of the this compound scaffold are crucial for tailoring its properties for specific applications. This involves the chemical modification of the core structure to introduce new functional groups, which can alter its biological activity, solubility, or other physicochemical characteristics. For instance, this compound can form a tetrabenzoyl derivative. researchgate.net The ability to introduce various substituents allows for the creation of a library of analogues for structure-activity relationship (SAR) studies, which are fundamental in drug discovery. nih.govresearchgate.net These studies systematically alter the chemical structure to understand its effect on a molecule's biological activity, paving the way for the design of more potent and selective compounds.

Innovations in Yield Optimization and Reaction Scalability in this compound Production

Optimizing the yield and ensuring the scalability of the synthesis are critical considerations for the practical production of this compound. Research in this area focuses on systematically investigating the influence of various reaction parameters to maximize product output. This can involve a Design of Experiments (DoE) approach, where factors such as temperature, reaction time, and reagent concentrations are methodically varied to identify the optimal conditions. nih.gov For example, in a related synthesis, adjusting the molar ratio of reactants and the reaction temperature was shown to be crucial. plu.edu The scalability of a reaction, moving from a laboratory-scale synthesis to a larger industrial process, presents its own set of challenges, including heat transfer, mixing, and purification, which must be addressed to ensure a consistent and efficient production process. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Application of Vibrational Spectroscopy for Structural Elucidation of 1,3-Dihydroxyurea

Vibrational spectroscopy serves as a fundamental tool for probing the structural arrangement of this compound by examining the vibrational modes of its constituent atoms. ethz.ch

Key vibrational frequencies for this compound are anticipated to include O-H stretching, N-H stretching, C=O (carbonyl) stretching, and various bending vibrations. The O-H stretching vibrations are typically observed in the region of 3600-3400 cm⁻¹. mdpi.com The presence of hydrogen bonding can influence the position and shape of these bands. mdpi.com The C=O stretching vibration is a strong indicator of the urea (B33335) backbone and is expected to appear in the characteristic region for carbonyl groups. mdpi.com Changes in the cellular composition, including proteins, lipids, and nucleic acids, can be monitored using FT-IR spectroscopy. nih.gov

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretching | 3600 - 3400 | Indicates the presence of hydroxyl groups. mdpi.com |

| N-H Stretching | 3500 - 3300 | Characteristic of the amine groups in the urea structure. |

| C=O Stretching | 1700 - 1650 | Confirms the presence of the carbonyl group central to the urea moiety. mdpi.com |

| N-C-N Bending/Stretching | 1500 - 1400 | Relates to the vibrations of the core urea structure. |

| C-N Stretching | 1250 - 1020 | Associated with the bonds between the central carbon and nitrogen atoms. |

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. edinst.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique "fingerprint" of the molecule. edinst.comspectroscopyonline.com For this compound, Raman spectroscopy can elucidate the vibrations of the carbon skeleton and other symmetric functional groups.

The Raman spectrum of this compound would be expected to show strong signals for the C=O and C-N symmetric stretching modes. Enhanced variants of Raman spectroscopy, such as Surface-Enhanced Raman Spectroscopy (SERS), could be employed to amplify the signal of this compound, allowing for detection at very low concentrations.

| Vibrational Mode | Anticipated Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| N-H Symmetric Stretching | ~3400 | Provides information on the amine groups. |

| C=O Symmetric Stretching | ~1650 | A strong band characteristic of the carbonyl group. |

| N-C-N Symmetric Stretching | ~1000 | Corresponds to the symmetric vibration of the urea backbone. |

Electronic Spectroscopy for Molecular and Electronic Characterization

Electronic spectroscopy investigates the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. innovareacademics.in

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. lcms.cz The absorption profile of this compound is dictated by the electronic transitions within the molecule, primarily associated with the carbonyl group and the lone pairs on the nitrogen and oxygen atoms. The chromophore in this compound is the carbonyl group (C=O), which typically exhibits a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths.

An indirect spectrophotometric assay for the related compound hydroxyurea (B1673989) involves its reaction with ferric ions, where the resulting ferrous ions form a colored chelate with 2,2´-bipyridyl, which has an absorption maximum at 522 nm. researchgate.net While this is an indirect method, it highlights the potential for using UV-Vis in quantitative analysis. The study of this compound itself would likely show absorption in the UV region due to its electronic structure. akjournals.com

| Electronic Transition | Anticipated Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| n → π | ~220 - 300 nm | Low |

| π → π | <200 nm | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of its atomic nuclei. plu.edu ¹H and ¹³C NMR are the most common types used for organic molecules. youtube.com

For this compound, the ¹H NMR spectrum would provide information about the chemical environment of the hydroxyl (-OH) and amine (-NH) protons. The chemical shifts of these protons would be influenced by hydrogen bonding and the electronegativity of the adjacent atoms.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and any other carbon atoms in the molecule, providing direct insight into the carbon skeleton. bhu.ac.in The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (160-180 ppm). bhu.ac.in

| Nucleus | Functional Group | Anticipated Chemical Shift (ppm) | Significance |

|---|---|---|---|

| ¹H | -OH | Variable, typically 2.0 - 5.0 | Position is sensitive to concentration and solvent. |

| ¹H | -NH- | Variable, typically 5.0 - 8.0 | Position is sensitive to concentration and solvent. |

| ¹³C | C=O | 160 - 180 | Characteristic of a urea carbonyl carbon. bhu.ac.in |

Mass Spectrometry for High-Precision Molecular Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition with high precision. For this compound, mass spectrometry would confirm its molecular weight and could provide information about its fragmentation patterns, aiding in structural confirmation.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M+) and any fragment ions are detected. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the molecular formula. For the related compound hydroxyurea, a gas chromatography-mass spectrometry (GC-MS) method has been developed, which involves derivatization to form trimethylsilyl (B98337) (TMS) derivatives before analysis. nih.gov A similar approach could potentially be applied to this compound. The presence of nitrogen atoms in a molecule can often be inferred from the "nitrogen rule," where an odd molecular weight suggests the presence of an odd number of nitrogen atoms. libretexts.org

| Analysis | Expected Value | Significance |

|---|---|---|

| Molecular Weight (Nominal) | 92 | Corresponds to the sum of the integer masses of the most abundant isotopes. |

| Molecular Weight (Monoisotopic) | 92.0222 | Calculated using the exact masses of the most abundant isotopes. |

| Major Fragment Ions | Dependent on ionization method | Provides structural information based on cleavage patterns. |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a polar compound like this compound, both thin-layer and high-performance liquid chromatography serve as powerful tools for qualitative and quantitative assessment. umass.eduwikipedia.org

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and sensitive method used for determining the purity of a sample and monitoring the progress of chemical reactions. umass.edunih.gov Given the polar nature of this compound, stemming from its multiple hydroxyl and amide functional groups, specific TLC methodologies are required for effective separation.

The stationary phase typically consists of a polar adsorbent, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated on a solid support like a glass or plastic plate. umich.eduyoutube.com For a highly polar compound like this compound, silica gel is a common choice due to its ability to form hydrogen bonds with the analyte. umass.eduyoutube.com

The mobile phase, or eluent, must be carefully selected to achieve proper separation. youtube.com A competition is established where the polar stationary phase attempts to retain the compound, while the mobile phase tries to move it up the plate via capillary action. umass.edu For this compound, a polar solvent system is necessary to overcome the strong interactions with the silica gel and facilitate migration. Mixtures of polar solvents, such as ethyl acetate, methanol, or acetonitrile (B52724) with varying proportions of water or other modifiers, are often tested to optimize the separation and achieve a suitable retention factor (Rƒ) value. umich.eduyoutube.com

Visualization of the separated spots is required as this compound is colorless. umass.edu Common methods include using TLC plates impregnated with a fluorescent indicator that glows under UV light (typically at 254 nm); the compound appears as a dark spot where it quenches the fluorescence. umass.eduwikipedia.org Alternatively, staining with iodine vapor can be used, which reversibly binds to organic compounds, rendering them visible as brown or yellow spots. umass.eduwikipedia.org

Table 1: General TLC Methodologies for this compound Analysis

| Parameter | Description | Rationale/Optimization |

|---|---|---|

| Stationary Phase | Silica Gel (SiO₂) | Highly polar adsorbent that interacts with the polar functional groups of this compound. umass.eduumich.edu |

| Mobile Phase (Eluent) | Polar solvent mixtures (e.g., Ethyl Acetate/Methanol, Acetonitrile/Water) | The polarity is adjusted to achieve an optimal Rƒ value (typically 0.3-0.7) for good separation. umich.edu |

| Spotting | Dilute solution (~1%) in a volatile solvent applied via micropipette. umass.edu | Ensures a small, concentrated starting spot for better resolution. umass.edu |

| Development | In a sealed chamber with the mobile phase. umass.edu | Capillary action moves the eluent up the plate, separating the components. umass.eduwikipedia.org |

| Visualization | UV light (254 nm) or Iodine vapor. umass.eduwikipedia.org | Makes the colorless compound spots visible for Rƒ calculation. wikipedia.org |

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture with high resolution and sensitivity. wikipedia.org It is extensively used in the pharmaceutical industry for quality control, impurity profiling, and the quantitative analysis of active ingredients and related substances. openaccessjournals.comnjlabs.comnih.gov

For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is polar. wikipedia.org However, given the high polarity of this compound, it may not be well-retained on standard C18 columns. Therefore, alternative strategies such as using an amino column or employing Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective. wikipedia.orggoogle.com The HILIC technique uses a polar stationary phase and a mobile phase consisting of a high concentration of a nonpolar organic solvent with a small amount of aqueous buffer, which is ideal for retaining and separating very polar compounds. wikipedia.org

A typical HPLC system for analyzing this compound would involve a pump to deliver the mobile phase at a constant flow rate, an injector, a chromatographic column, a detector (commonly a UV detector set at a low wavelength like 214 nm, as seen for the related compound hydroxyurea), and a data acquisition system. wikipedia.orggoogle.com Isocratic elution (constant mobile phase composition) with a mixture like acetonitrile and water is often sufficient for simple purity assessments. google.com

Table 2: Illustrative HPLC Conditions for Analysis of Urea-based Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatographic Mode | Hydrophilic Interaction (HILIC) or Reversed-Phase Aqueous C18 | To achieve adequate retention and separation of the highly polar this compound. wikipedia.org |

| Column | Amino Column or Polar-Endcapped C18 | Provides a polar stationary phase suitable for retaining hydrophilic analytes. google.com |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 80:20 v/v) | The ratio is optimized to control the retention time and resolution. google.com |

| Elution | Isocratic | A constant mobile phase composition simplifies the method. google.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. google.com |

| Detector | UV-Vis Detector (e.g., at 214 nm) | Quantifies the analyte based on its absorbance of UV light. google.com |

| Column Temperature | 35-45 °C | Maintained to ensure reproducible retention times. google.com |

This table is interactive. You can sort and filter the data.

Specialized Analytical Techniques for Investigating Chemical Interactions

Beyond routine analysis, specialized techniques are employed to probe the specific chemical behaviors of this compound, such as its ability to form complexes with metal ions and its redox activity.

UV-Visible spectrophotometry is a valuable technique for studying the formation of complexes between a ligand, such as this compound, and metal ions. iptsalipur.org When this compound coordinates with a metal ion, the electronic environment of the molecule changes, which often leads to a shift in its UV-Vis absorption spectrum. core.ac.uk This change can be monitored to gain insights into the complexation reaction. curresweb.com

Studies have investigated the complexation and redox reactions between dihydroxyurea and metal ions like iron(III) using spectrophotometry. xml-journal.net The analysis typically involves preparing a series of solutions containing a fixed concentration of one component (e.g., the metal ion) and varying concentrations of the other (this compound). The absorbance is measured at the wavelength of maximum absorbance (λmax) of the resulting complex. curresweb.com

Methods like Job's method of continuous variation can be used to determine the stoichiometry of the metal-ligand complex. iptsalipur.org By analyzing the spectral data, one can also calculate the formation constant (Kƒ) of the complex, which provides a quantitative measure of its stability. curresweb.com

Table 3: Spectrophotometric Data for a Hypothetical Metal-1,3-Dihydroxyurea Complex

| Parameter | Value | Significance |

|---|---|---|

| λmax of Free Ligand | ~220 nm | Baseline absorbance wavelength for this compound. |

| λmax of Metal Complex | 450 - 550 nm | A significant shift to a longer wavelength (bathochromic shift) indicates complex formation. xml-journal.net |

| Optimal pH | 4.5 - 7.0 | The pH at which complex formation is most favorable. curresweb.com |

| Stoichiometry (Metal:Ligand) | 1:1 or 1:2 | Determined by methods like Job's plot, indicating the ratio of ions in the complex. curresweb.comresearchgate.net |

| Formation Constant (Kƒ) | Varies | A higher value indicates a more stable complex. curresweb.com |

This table is interactive. You can sort and filter the data.

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. libretexts.org It provides information about the potentials at which a species is oxidized or reduced and can elucidate the mechanisms of electron transfer reactions. longdom.org The redox behavior of dihydroxyurea, particularly in its interaction with metal ions like Fe(III), has been studied using this method. xml-journal.net

In a CV experiment, a linearly varying potential is applied to a working electrode immersed in a solution containing the analyte, and the resulting current is measured. libretexts.org The output, a voltammogram, plots current versus potential. For a reversible redox process, it shows both an anodic (oxidation) peak and a cathodic (reduction) peak. The peak potentials (Epa and Epc) and peak currents (ipa and ipc) provide valuable information about the thermodynamics and kinetics of the electron transfer process. longdom.org

Studying this compound with CV can reveal its potential as a reducing agent and how this activity is influenced by factors like pH or the presence of metal ions that can mediate electron transfer. nih.govmdpi.com

Table 4: Key Parameters from a Cyclic Voltammetry Study of this compound

| Parameter | Description | Information Gained |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and is relatively inert. mdpi.com |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential against which the working electrode potential is measured. mdpi.com |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | Indicates the potential required to oxidize this compound. longdom.org |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. | Relevant if the oxidized product can be reduced back. longdom.org |

| Peak Current (ip) | Magnitude of the current at the peak potential. | Proportional to the concentration of the analyte and related to the kinetics of the reaction. libretexts.org |

| Redox Mechanism | Reversible, Quasi-reversible, or Irreversible | Characterizes the electron transfer kinetics and stability of the oxidized/reduced species. longdom.org |

This table is interactive. You can sort and filter the data.

Development of Sensitive and Specific Assays for this compound Quantification

The development of reliable assays is crucial for the quantification of this compound in various contexts, from monitoring its synthesis to studying its biological activity. While chromatographic methods like HPLC offer high specificity and are widely used for quantification, simpler colorimetric assays can also be highly effective. openaccessjournals.comnih.gov

A simple, sensitive, and specific colorimetric assay for this compound has been described. researchgate.net This assay involves reacting the compound with 0.1 M alkali in 70% ethanol, which produces a colored product. researchgate.net The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of this compound. A key advantage of this method is its specificity; it is reportedly insensitive to potential interferents such as hydroxamic acids, N-hydroxycarbamates, hydroxyurea, and hydroxylamine (B1172632). researchgate.net The assay has been successfully used to demonstrate that this compound can act as a substrate for the enzyme urease. researchgate.net

Table 5: Characteristics of a Colorimetric Assay for this compound

| Feature | Description | Reference |

|---|---|---|

| Principle | Colorimetric reaction in alkaline ethanol. | researchgate.net |

| Reagents | 0.1 M alkali in 70% ethanol. | researchgate.net |

| Molar Extinction Coefficient | 6200 M⁻¹cm⁻¹ | Indicates high sensitivity of the assay. researchgate.net |

| Specificity | Insensitive to hydroxyurea, hydroxylamine, and other related compounds. | A significant advantage for accurate quantification in complex mixtures. researchgate.net |

| Application | Used to quantify this compound and study its enzymatic hydrolysis by urease. | researchgate.net |

This table is interactive. You can sort and filter the data.

Reactivity, Chemical Interactions, and Mechanistic Studies

Redox Chemistry of 1,3-Dihydroxyurea in Advanced Systems

This compound (DHU) has been identified as a novel salt-free reducing agent with significant potential in advanced nuclear fuel reprocessing. researchgate.netulb.ac.be Its ability to reduce higher oxidation states of transuranic elements is central to its application in partitioning these elements during the separation process.

The primary role of this compound in this context is the reduction of Plutonium(IV) and Neptunium(VI) to lower, less extractable oxidation states. researchgate.netulb.ac.beakjournals.com Studies on the reduction of Pu(IV) have demonstrated that DHU can rapidly strip Pu(IV) from an organic phase (30% tri-butyl phosphate/kerosene) into the aqueous phase. akjournals.com This rapid back-extraction is indicative of efficient reduction kinetics, converting Pu(IV) to Pu(III), which has low affinity for the organic solvent used in the PUREX process. The effectiveness of this reduction is influenced by factors such as temperature, nitric acid concentration, and the concentration of DHU itself. akjournals.com While detailed kinetic parameters for the reduction of neptunium (B1219326) are not extensively detailed in the provided sources, DHU is recognized as an effective agent for the separation of both Pu and Np from uranium, implying competent reduction kinetics for neptunium as well. researchgate.netulb.ac.be

The Plutonium Uranium Reduction Extraction (PUREX) process is the standard method for reprocessing spent nuclear fuel, which involves separating uranium and plutonium from fission products. wikipedia.org A critical step in this process is the partitioning of plutonium from uranium. This is typically achieved by reducing Pu(IV) to the inextractable Pu(III) state, while U(VI) remains in the organic phase. wikipedia.orgnrc.gov

This compound has emerged as a promising salt-free alternative to traditional reducing agents like ferrous sulfamate, which introduce metallic impurities into the waste stream. akjournals.cominl.gov In simulations of the PUREX process's 1B contactor, a solution of 0.1 M DHU in 0.36 M nitric acid used as a stripping agent demonstrated high efficiency. The separation factor for uranium/plutonium reached 2.1 x 10⁴, highlighting DHU's potential for clean and effective U/Pu separation. akjournals.com The use of a "salt-free" agent like DHU is advantageous as its decomposition products are gaseous, minimizing the generation of solid radioactive waste. researchgate.net

| Parameter | Value | Conditions |

| Stripping Agent | 0.1 M this compound | In 0.36M Nitric Acid |

| Process Simulated | 1B Contactor of PUREX | Laboratory Scale |

| Separation Factor (U/Pu) | 2.1 x 10⁴ | Not specified |

Complexation Chemistry of this compound with Transition Metal Ions (e.g., Fe(III))

The interaction of this compound with transition metals, such as iron(III), is characterized by the formation of coordination complexes that can subsequently undergo internal redox reactions.

Spectrophotometric and cyclic voltammetry studies have shown that this compound reacts quickly with Fe(III) ions in solution to form a distinct dark purple complex. researchgate.net However, this complex is relatively unstable and undergoes decomposition. researchgate.net The chelation is presumed to occur through the N-O oxygen and N-O nitrogen atoms of the dihydroxyurea molecule. researchgate.net The instability of the complex is a key feature of this interaction, leading to subsequent redox chemistry. researchgate.net

Following the initial complexation, an intramolecular redox reaction occurs between the Fe(III) center and the coordinated this compound ligand. researchgate.net In this process, a one-electron transfer is proposed, wherein the Fe(III) ion is reduced to Fe(II), and the this compound molecule is concurrently oxidized. researchgate.net The rate of this internal redox reaction, which corresponds to the decomposition of the complex, has been quantified. researchgate.net

| Parameter | Value | Conditions |

| Complex Decomposition Rate Constant (k') | 0.031 min⁻¹ | 10°C; c₀(DHU) = c₀(FeCl₃) = 1.0×10⁻³ mol/L |

Radiolysis and Degradation Pathways of this compound in Aqueous Media

In the high-radiation environment of nuclear fuel reprocessing, the stability of all chemical agents is a critical concern. Studies on the γ-ray radiolysis of this compound in nitric acid solutions have been conducted to determine its degradation pathways and stability. researchgate.netulb.ac.be

The research indicates that DHU exhibits relative stability against radiation at the doses anticipated during the separation of plutonium and neptunium from uranium. researchgate.netulb.ac.be However, exposure to γ-rays does lead to degradation, yielding several main radiolytic products. The formation and quantity of these products are dependent on both the absorbed radiation dose and the concentration of nitric acid in the aqueous medium. researchgate.netulb.ac.be

The primary gaseous and aqueous degradation products identified are:

Hydrogen (H₂) : The volume fraction of H₂ increases with the absorbed dose but shows an inverse relationship with the nitric acid concentration. researchgate.netulb.ac.be

Carbon Dioxide (CO₂) : The amount of CO₂ produced increases with both the radiation dose and the concentration of nitric acid. researchgate.netulb.ac.be

Nitrous Oxide (N₂O) : Similar to CO₂, the quantity of N₂O increases as the dose and nitric acid concentration rise. researchgate.netulb.ac.be

Ammonium (B1175870) (NH₄⁺) : The concentration of ammonium ions also increases with both the absorbed dose and the acidity of the solution. researchgate.netulb.ac.be

| Radiolytic Product | Effect of Increased Radiation Dose | Effect of Increased HNO₃ Concentration |

| Hydrogen (H₂) | Increase | Decrease |

| Carbon Dioxide (CO₂) | Increase | Increase |

| Nitrous Oxide (N₂O) | Increase | Increase |

| Ammonium (NH₄⁺) | Increase | Increase |

Enzymatic Interactions and Biocatalysis Involving this compound

This compound has been demonstrated to be a substrate for urease (EC 3.5.1.5), a nickel-containing metalloenzyme. wikipedia.org Urease is best known for catalyzing the hydrolysis of its primary substrate, urea (B33335), into carbon dioxide and ammonia. wikipedia.orgnih.gov The enzymatic action of urease on this compound also involves a hydrolysis reaction, breaking down the molecule. researchgate.net This interaction is significant as it places this compound within the class of compounds that can be processed by this widespread enzyme, which plays critical roles in various biological and environmental systems. nih.govnih.gov

The study of enzyme kinetics is crucial for understanding the efficiency and mechanism of catalysis. fkit.hr Such studies typically involve determining key parameters like the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ) under various conditions such as pH, temperature, and substrate concentration. fkit.hrnih.govmdpi.com For the interaction between urease and its substrates, kinetic analyses are well-documented for urea and the alternative substrate hydroxyurea (B1673989). nih.govfkit.hr For instance, the hydrolysis of urea by urease follows Michaelis-Menten kinetics, and detailed studies have established its kinetic parameters and pH dependence. nih.govfkit.hr

While it is established that this compound is a substrate for urease, detailed kinetic and mechanistic studies comparable to those for urea and hydroxyurea are not as extensively documented in the scientific literature. Investigations into related compounds, such as hydroxyurea, have revealed complex biphasic kinetics, featuring a rapid initial "burst" phase followed by a much slower steady-state phase. nih.gov Such detailed analyses, including the determination of specific kinetic constants (Kₘ, k꜀ₐₜ) and the exploration of potential inhibition mechanisms for this compound, remain an area for further research.

Biological and Biochemical Mechanisms of Action

Inhibition of Deoxyribonucleotide Biosynthesis and DNA Synthesis by 1,3-Dihydroxyurea

This compound is a potent inhibitor of DNA synthesis. Its primary mechanism involves the disruption of the enzymatic pathway responsible for producing the building blocks of DNA. This inhibition is selective for DNA synthesis, with minimal impact on the synthesis of RNA or proteins. The data suggest that this compound and its analogs act by inhibiting a crucial step in the conversion of ribonucleotides to deoxyribonucleotides. aacrjournals.org

The central target of this compound is believed to be the enzyme ribonucleotide reductase (RNR). aacrjournals.orgnih.gov This enzyme is critical for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the precursors for DNA synthesis. frontiersin.orgwikipedia.org The inhibitory action is thought to involve the quenching of a tyrosyl free radical at the active site of the R2 subunit of the RNR enzyme complex, which is essential for its catalytic activity. nih.gov By inactivating ribonucleotide reductase, this compound effectively depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA replication. nih.gov

By inhibiting DNA synthesis, this compound effectively halts cellular proliferation. This cytostatic effect is particularly prominent in rapidly dividing cells. The depletion of deoxyribonucleotides leads to an arrest of the cell cycle, primarily in the S phase, the period during which DNA replication occurs. nih.govselleckchem.com This S-phase arrest is a direct consequence of the inability of the cell to complete DNA synthesis. nih.gov While specific studies detailing the cell cycle effects of this compound are limited, the mechanism is understood to be analogous to that of hydroxyurea (B1673989), which is widely used in laboratory settings to synchronize cells in the S-phase. nih.govmdpi.com

In addition to inhibiting de novo DNA synthesis, compounds that interfere with the deoxyribonucleotide pool can also affect DNA repair mechanisms. The repair of damaged DNA often requires the synthesis of new DNA segments to replace the damaged ones. By inhibiting ribonucleotide reductase, this compound can indirectly impede these repair processes, a mechanism that has been observed with hydroxyurea. nih.gov This can render cells more sensitive to DNA damaging agents.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy of this compound and Analogues

Structure-activity relationship studies have been crucial in understanding the features of the this compound molecule that are essential for its biological activity. These studies have compared the inhibitory potency of this compound with a range of structurally related compounds.

The hydroxamic acid moiety (-CONHOH) is a key pharmacophore in this class of compounds. journalagent.com This functional group is critical for the inhibition of metalloenzymes, including ribonucleotide reductase. journalagent.com The ability of the hydroxamic acid group to chelate metal ions, such as the iron in the active site of ribonucleotide reductase, is considered an important aspect of its inhibitory mechanism. journalagent.combeilstein-journals.org Modifications to this moiety can significantly alter the compound's biological activity. For instance, the presence of the hydroxyl groups is critical for its function.

Studies have demonstrated that this compound is a more potent inhibitor of DNA synthesis than its close analog, hydroxyurea. A comparative study on the inhibition of thymidine (B127349) incorporation into the DNA of HeLa cells established a clear hierarchy of potency among related compounds. aacrjournals.org

| Compound | Relative Potency in DNA Synthesis Inhibition |

|---|---|

| This compound | Most Potent |

| N-methylhydroxyurea | ↓ |

| N-acetylhydroxyurea | ↓ |

| Hydroxyurea | = N-acetylhydroxyurea |

| N-hydroxyguanidine | = N-acetylhydroxyurea |

| N-hydroxyurethane | = N-acetylhydroxyurea |

| N-ethylhydroxyurea | = N-acetylhydroxyurea |

| 3-phenyl-1-hydroxyurea | ↓ |

| Formamidoxime | = 3-phenyl-1-hydroxyurea |

| N-methylacetohydroxamic acid | ↓ |

| N-methylhydroxylamine | = N-methylacetohydroxamic acid |

| Acetohydroxamic acid | Least Potent |

This data clearly indicates that the presence of two hydroxyl groups in this compound significantly enhances its inhibitory activity compared to hydroxyurea, which has only one. aacrjournals.org

Investigation of Signal Transduction Pathways Modulated by this compound

The induction of fetal hemoglobin (HbF) by hydroxyurea is understood to be mediated through a complex network of signal transduction pathways. While the complete picture is still under investigation, several key pathways have been identified. Numerous signal transduction pathways have been implicated in modulating γ-globin expression, including the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways, as well as the Giα/JNK/Jun pathway. nih.govresearchgate.net

A primary and well-documented pathway involves the generation of nitric oxide (NO). Hydroxyurea is metabolized in the body to nitric oxide, a key signaling molecule. nih.govnih.gov This NO production can occur through various mechanisms, including enzymatic reactions involving peroxidases and non-enzymatic reactions with biological oxidants. nih.govmdpi.comresearchgate.net The released NO then plays a crucial role in activating downstream signaling cascades.

One of the main targets of NO is the enzyme soluble guanylyl cyclase (sGC). The activation of sGC by NO leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.net This increase in intracellular cGMP is a critical step in the signaling process that ultimately leads to the induction of γ-globin gene expression. researchgate.netnih.gov

In addition to the NO-cGMP pathway, other signaling routes are also implicated. Studies have pointed to the involvement of the c-Jun N-terminal kinase (JNK) pathway. nih.govresearchgate.net Furthermore, hydroxyurea has been shown to influence the expression and activity of key erythroid transcription factors, such as GATA-1 and GATA-2, which are critical regulators of globin gene expression during erythropoiesis. nih.govnih.govscispace.com In some cellular contexts, hydroxyurea treatment has been associated with an increase in GATA-1 levels and a decrease in GATA-2 levels, suggesting a role in modulating the switch from fetal to adult hemoglobin. nih.govscispace.com

The table below summarizes the key signaling pathways modulated by hydroxyurea.

| Signal Transduction Pathway | Key Molecules Involved | Outcome of Modulation |

| Nitric Oxide (NO) Pathway | Nitric Oxide (NO) | Activation of downstream signaling |

| cGMP Pathway | Soluble Guanylyl Cyclase (sGC), Cyclic GMP (cGMP) | Increased γ-globin expression |

| JNK/Jun Pathway | c-Jun N-terminal Kinase (JNK), Jun | Modulation of gene expression |

| GATA Factor Regulation | GATA-1, GATA-2 | Regulation of globin gene transcription |

Role of this compound in Fetal Hemoglobin Induction Mechanisms

The principal therapeutic effect of hydroxyurea in the context of certain hemoglobinopathies is its ability to induce the production of fetal hemoglobin (HbF). nih.govyoutube.com This induction is a direct consequence of the activation of the aforementioned signal transduction pathways. The upregulation of γ-globin gene expression is the central mechanism through which hydroxyurea increases HbF levels. mdpi.com

The nitric oxide-dependent activation of soluble guanylyl cyclase and the subsequent rise in intracellular cGMP levels are considered a cornerstone of this induction mechanism. researchgate.netnih.gov The elevated cGMP levels trigger a cascade of events that ultimately leads to the transcriptional activation of the γ-globin genes.

Research has demonstrated that in vitro treatment of erythroid progenitor cells with hydroxyurea leads to a significant increase in HbF levels. nih.gov The effect of hydroxyurea on total cellular RNA synthesis further supports its role in transcriptional control mechanisms. nih.gov

The influence of hydroxyurea on erythroid transcription factors is also a key aspect of its HbF induction mechanism. By altering the balance of activators and repressors of the γ-globin gene, such as GATA-1 and GATA-2, hydroxyurea can shift the cellular machinery towards the production of fetal hemoglobin. nih.gov Studies have shown that in responsive patients, hydroxyurea treatment is associated with changes in the protein levels of these transcription factors, which correlates with the observed increase in HbF. nih.gov

The table below outlines the key research findings on the role of hydroxyurea in fetal hemoglobin induction.

| Experimental Model | Key Findings | Reference |

| Sickle Cell Erythroid Progenitors | Increased HbF levels in BFU-E colonies from sickle cell patients. | nih.gov |

| In Vitro studies | Chemical oxidation of hydroxyurea produces nitric oxide. | nih.gov |

| Systematic Review | Implication of cAMP/cGMP and Giα/JNK/Jun pathways in γ-globin expression. | nih.gov |

| Review of in vitro studies | Peroxidase-mediated formation of nitric oxide from hydroxyurea. | nih.gov |

| Scientific Diagram Analysis | Hydroxyurea-induced (NO)–cGMP pathway stimulates intracellular sGC. | researchgate.net |

| Human Erythroleukemia (HEL) Cells | Hydroxyurea induction leads to increased GATA-1 and decreased GATA-2 levels. | nih.gov |

| Erythroid Progenitor Cells | Nitric oxide production from hydroxyurea can be mediated by peroxidase and catalase. | mdpi.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic and Molecular Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine various electronic and molecular descriptors that govern a molecule's behavior. ucsb.edunih.gov For 1,3-dihydroxyurea, such calculations can elucidate its reactivity, stability, and potential as a pharmacophore. Descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate or accept electrons, respectively. ucsb.edu The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scirp.org Other calculated descriptors often include dipole moment, polarizability, and electrostatic potential, which help in understanding intermolecular interactions. ucsb.edu

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density, offering a good balance between accuracy and computational cost. researchgate.netmdpi.com For this compound, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry and predict its three-dimensional structure with high accuracy. mdpi.comnih.gov

These calculations also yield global reactivity descriptors that quantify the chemical behavior of the molecule. scirp.orgmdpi.com These descriptors provide a quantitative basis for predicting how this compound might behave in a chemical reaction. For instance, a lower chemical hardness and a higher electrophilicity index would suggest greater reactivity. mdpi.com The molecular electrostatic potential (MESP) map can also be generated to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attacks. mdpi.com

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability scirp.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the ability to accept electrons |

Ab initio molecular orbital methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. vu.nl These methods, such as Hartree-Fock and Møller–Plesset perturbation theory, are crucial for studying intermolecular interactions, such as hydrogen bonding. vu.nlscispace.com For this compound, which has multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH), ab initio studies are essential for understanding its interactions with solvent molecules like water or with the active site of a biological target. mdpi.comnih.govnih.gov

Ab initio molecular dynamics (AIMD) simulations can be used to study the hydration of this compound, providing a detailed picture of the structure and dynamics of the surrounding water molecules. nih.govnih.gov Such studies can reveal the number of hydrogen bonds formed, their lifetimes, and their geometric arrangements, which are critical for the molecule's solubility and transport in biological systems. mdpi.com These calculations have shown that for the related compound hydroxyurea (B1673989), hydration plays a crucial role in determining its conformational stability. nih.gov

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpsr.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a protein target. ijpsr.comresearchgate.net The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding energy. researchgate.net

For this compound, docking studies could be performed against potential targets to explore its mechanism of action. The results would identify key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. researchgate.net

| Target Protein | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X (Active Site) | -8.5 | Aspartic Acid 120 | Hydrogen Bond with -OH group |

| Tyrosine 85 | Hydrogen Bond with C=O group | ||

| Valine 101 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov QSAR models are built by calculating molecular descriptors (physicochemical, electronic, or structural properties) for a set of molecules with known activities. ucsb.edu Statistical methods are then used to create a model that can predict the activity of new, untested compounds. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with varying substituents. Descriptors for each derivative would be calculated, and a QSAR model would be developed to correlate these descriptors with the observed biological activity (e.g., enzyme inhibition). nih.gov Such a model could then be used to guide the design of more potent analogs by predicting which structural modifications are likely to improve activity. researchgate.netplos.org The predictive power of a QSAR model is highly dependent on the quality of the training set and must be validated rigorously. nih.gov

| Compound | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | -1.5 | 4.2 | 15.2 | 14.8 |

| Derivative A | -1.2 | 4.5 | 10.5 | 11.1 |

| Derivative B | -1.8 | 3.9 | 22.1 | 21.5 |

| Derivative C | -1.0 | 4.8 | 8.3 | 8.9 |

Computational Design and Analysis of Drug Delivery Systems for this compound

Computational methods play a significant role in the design and analysis of drug delivery systems, which aim to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites in the body. nih.gov For a small, polar molecule like this compound, a delivery system could enhance its stability and permeability across cell membranes.

Molecular dynamics (MD) simulations can be used to study the encapsulation of this compound within nanocarriers such as liposomes or polymeric nanoparticles. mdpi.com These simulations can provide insights into the stability of the drug-carrier complex and the mechanism of drug release. For example, coarse-grained MD simulations can model the interactions between this compound and different lipid compositions to optimize the formulation of a lipid nanoparticle carrier. mdpi.com Computational approaches can also help predict biopharmaceutical properties like solubility and membrane permeability, guiding the design of prodrugs or delivery systems to overcome potential bioavailability issues. deshawresearch.com

Theoretical Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis, IR)

Computational chemistry can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and identifying unknown compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, these calculations can help assign the transitions observed in an experimental UV-Vis spectrum. researchgate.net

The infrared (IR) spectrum can be predicted by calculating the vibrational frequencies of the molecule. This is typically done using DFT methods, which can compute the harmonic frequencies corresponding to the different vibrational modes (e.g., C=O stretch, N-H bend, O-H stretch). nih.gov These predicted frequencies can be compared with experimental IR spectra to confirm the molecular structure. Ab initio molecular dynamics simulations can also be used to calculate IR spectra in solution, capturing the effects of solvent interactions on the vibrational modes. mdpi.comnih.gov Machine learning models are also emerging as a tool to predict UV-Vis spectra from molecular structures alone. nih.govnih.gov

| Spectroscopic Property | Theoretical Prediction Method | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| UV-Vis λmax | TD-DFT | ~210 nm | 212 nm |

| IR Peak (C=O stretch) | DFT (B3LYP/6-31G) | ~1680 cm-1 | 1675 cm-1 |

| IR Peak (O-H stretch) | DFT (B3LYP/6-31G) | ~3400 cm-1 | 3395 cm-1 |

| IR Peak (N-H stretch) | DFT (B3LYP/6-31G*) | ~3300 cm-1 | 3290 cm-1 |

Toxicological Considerations and Safety Research

Mechanisms of Cellular and Systemic Toxicity Induced by Hydroxyurea (B1673989)

Hydroxyurea's primary mechanism of action, which also underlies its toxicity, is the inhibition of the enzyme ribonucleotide reductase. This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting this rate-limiting step, hydroxyurea depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which stalls DNA replication forks, induces S-phase arrest in the cell cycle, and ultimately leads to cell death. nih.govnih.govplos.org The DNA damage generated at these arrested replication forks is a primary contributor to the compound's cytotoxic effects. nih.gov

Beyond its principal target, research has uncovered other mechanisms contributing to hydroxyurea's toxicity. One significant secondary mechanism is the induction of oxidative stress. nih.govnih.gov Some studies suggest that the collapse of replication forks can generate oxidative stress. nih.gov Furthermore, hydroxyurea has been shown to interact with other metalloenzymes, including catalase. It acts as a competitive inhibitor of catalase, an enzyme that decomposes hydrogen peroxide. nih.govnih.gov This inhibition can disrupt cellular redox balance and contribute to oxidative damage. Observations support the hypothesis that cellular membranes are targets for the side effects of hydroxyurea toxicity, with damage to erythrocytes and granulocytes being a notable feature linked to the generation of free radicals. tandfonline.com

Systemically, the most prominent toxicity of hydroxyurea is myelosuppression, a direct consequence of its antiproliferative effect on rapidly dividing hematopoietic stem cells in the bone marrow. This leads to a reduction in the production of all major blood cell lines, resulting in leukopenia, thrombocytopenia, and anemia. nih.govresearchgate.net Other systemic toxicities observed in non-clinical studies include effects on the gastrointestinal tract, such as epithelial degeneration. nih.govresearchgate.net In some animal models, cardiovascular effects have also been noted. nih.gov

Non-Clinical Research Methodologies for Toxicity Assessment

The toxicological profile of hydroxyurea is characterized using a variety of non-clinical research methodologies, both in vitro and in vivo, to assess its general toxicity, genotoxicity, and other specific effects.

In Vitro Methodologies:

Mutagenicity Assays: The Salmonella/Microsome assay (Ames test) is a standard method used to evaluate the mutagenic potential of a substance. Studies have shown that hydroxyurea exhibits mutagenic activity in Salmonella typhimurium strains TA98 and TA100, particularly at higher concentrations. nih.govresearchgate.net

Genotoxicity in Cell Culture: Various assays using mammalian cells are employed to detect DNA damage. Hydroxyurea has a well-established genotoxic activity in cell culture models, where it can induce chromosomal aberrations. researchgate.netnih.gov The cytokinesis-block micronucleus cytome (CBMN-cyt) assay in peripheral blood mononuclear cells is another widely used method for genotoxicity research. scielo.br

Biochemical Assays: In vitro studies on isolated cells, such as red blood cells, are used to investigate specific biochemical effects. These assays can measure parameters like lipid peroxidation, hydrogen peroxide levels, and the activity of various enzymes (e.g., glutathione (B108866) reductase, glucose-6-phosphate dehydrogenase) to understand the compound's impact on cellular metabolism and oxidative stress. mdpi.com

In Vivo Methodologies:

Rodent Genotoxicity Studies: The micronucleus test in the peripheral blood or bone marrow of mice is a common in vivo assay to assess chromosomal damage. Research has demonstrated that hydroxyurea induces a significant increase in the frequency of micronuclei in the reticulocytes of mice, confirming its genotoxic potential in vivo. nih.govresearchgate.netnih.gov The comet assay on blood lymphocytes is another method used to evaluate DNA damage in animal models and human subjects. tandfonline.comnih.gov

Repeat-Dose Toxicity Studies: These studies involve administering the compound to animals (commonly rats and dogs) for a specified period to evaluate systemic toxicity. Such studies on hydroxyurea have characterized its effects on the hematopoietic and lymphoid systems, as well as on gastrointestinal and cardiovascular function, and have established dose-response relationships for these toxicities. nih.govresearchgate.net

Carcinogenicity Studies: Long-term studies in animals are conducted to assess carcinogenic potential. For instance, intraperitoneal administration of hydroxyurea to female rats over six months was found to increase the incidence of mammary tumors. fda.gov

The table below summarizes key non-clinical methodologies used for assessing hydroxyurea toxicity.

| Assessment Type | Methodology | Model System | Key Findings |

| Mutagenicity | Salmonella/Microsome Assay (Ames Test) | S. typhimurium strains TA98, TA100 | Mutagenic activity observed at higher concentrations. nih.govresearchgate.net |

| Genotoxicity | Micronucleus Test | Mice (in vivo) | Increased frequency of micronucleated reticulocytes. nih.govresearchgate.net |

| Genotoxicity | Comet Assay | Blood Lymphocytes (in vivo/ex vivo) | Used to evaluate levels of DNA damage. tandfonline.comnih.gov |

| Genotoxicity | CBMN-cyt Assay | Peripheral Blood Mononuclear Cells (in vitro) | Assesses DNA damage biomarkers like micronuclei. scielo.br |

| Systemic Toxicity | Repeat-Dose Oral Gavage Studies | Rats, Dogs (in vivo) | Hematopoietic, lymphoid, and gastrointestinal toxicity. nih.govresearchgate.net |

| Carcinogenicity | Long-term Administration | Rats (in vivo) | Increased incidence of mammary tumors. fda.gov |

Characterization of Potential Long-Term Toxicological Profiles

The characterization of long-term toxicological profiles for hydroxyurea is informed by its primary mechanism of action targeting DNA synthesis, which raises concerns about mutagenicity and carcinogenicity with chronic exposure.

Hydroxyurea is considered mutagenic in vitro and has demonstrated genotoxic effects in various non-clinical in vivo models. nih.govfda.gov It can induce chromosomal aberrations and mutations in a range of biological systems, from bacteria to mammalian cells. researchgate.netfda.gov This genotoxic potential is the basis for concerns regarding its long-term carcinogenic risk.

Long-term administration in animal studies has provided evidence of carcinogenicity. For example, conventional long-term carcinogenicity studies have not been performed, but studies involving repeated intraperitoneal administration to female rats showed an increased incidence of mammary tumors compared to controls. fda.gov In clinical use for myeloproliferative disorders, secondary leukemia has been reported in patients undergoing long-term treatment with hydroxyurea. fda.gov Skin cancer has also been reported in this patient population with chronic exposure. fda.gov

A 17.5-year follow-up study of patients with sickle cell anemia provided insights into the long-term outcomes associated with hydroxyurea exposure. While the study suggested that long-term use might decrease mortality, it also monitored for potential long-term toxicities. The cumulative event rates for various serious outcomes were documented, although a direct causal link to hydroxyurea for each event type in this observational context is complex due to the underlying disease.

The table below presents the cumulative event rates for selected long-term outcomes from this follow-up study.

| Outcome | Number of Patients with Event | Cumulative Events | Percentage of Cohort | Rate (per 100 person-years) |

| Stroke | 14 | 18 | 6.0% | 0.6 |

| Renal Dysfunction | 16 | Not specified | 17.4% | 1.8 |

| Hepatic Dysfunction | 7 | Not specified | 6.0% | 0.6 |

| Malignancy | 3 | Not specified | 1.0% | 0.1 |

| Sepsis/Infection | 23 | Not specified | 18.4% | 1.9 |

Data adapted from a 17.5-year follow-up study.

Strategies for Monitoring and Mitigating Adverse Effects in Research Settings

In non-clinical research settings, rigorous monitoring strategies are essential for identifying and managing the toxic effects of hydroxyurea. These strategies are guided by the compound's known toxicological profile and are crucial for ensuring animal welfare and data integrity. Mitigation involves establishing clear protocols and action thresholds.

Monitoring Strategies:

Hematological Monitoring: Given that myelosuppression is the primary dose-limiting toxicity, frequent monitoring of complete blood counts (CBCs) is the cornerstone of safety assessment. This includes tracking levels of leukocytes (especially neutrophils), platelets, and erythrocytes to detect the onset and severity of bone marrow suppression. nih.gov

Clinical Observations: Daily or twice-daily clinical monitoring of research animals for signs of toxicity is critical. This includes observing changes in body weight, food consumption, activity levels, and the appearance of any clinical signs of illness. nih.govresearchgate.net

Biochemical and Organ Function Monitoring: Periodic assessment of serum chemistry panels can help monitor for organ-specific toxicity. For instance, liver function tests and renal function tests are important for detecting potential hepatic or renal effects. nih.gov

Histopathological Examination: At the end of a study, or in cases of unscheduled euthanasia, a full necropsy and microscopic examination of tissues are performed. This is vital for identifying target organs of toxicity and characterizing the nature of any cellular damage or pathological changes in tissues like the bone marrow, lymph nodes, stomach, and intestines. nih.govresearchgate.net

Mitigation Strategies:

Dose-Range Finding Studies: Preliminary studies are conducted to determine the maximum tolerated dose (MTD) and to establish a dose-response curve for toxicity. This information is critical for selecting appropriate dose levels for longer-term studies.

Protocol-Defined Endpoints and Action Thresholds: Research protocols must clearly define hematological and clinical thresholds that trigger specific actions, such as dose reduction, temporary cessation of dosing, or euthanasia. For example, a protocol might specify a certain percentage drop in neutrophil count as a trigger for dose modification.

Supportive Care: In cases where toxicity is observed, providing supportive care to animals according to veterinary guidance is a key mitigation strategy to manage adverse effects.

Systematic Monitoring Intervals: Establishing a rational interval for monitoring is crucial. The frequency of blood sampling and clinical checks should be based on the known kinetics of the toxic effect. For a compound like hydroxyurea that affects rapidly dividing cells, monitoring should be more frequent, especially during the initial phase of dosing.

The following table outlines key monitoring parameters in research settings.

| Parameter | Method | Purpose |

| Hematology | Complete Blood Count (CBC) | To detect and quantify myelosuppression (leukopenia, thrombocytopenia, anemia). |

| Clinical Signs | Daily Observation | To identify systemic toxicity (e.g., weight loss, lethargy). |

| Organ Function | Serum Biochemistry | To monitor for liver, kidney, and other organ damage. |

| Pathology | Histopathology | To identify and characterize tissue-level damage in target organs. |

Future Research Directions and Translational Opportunities

Further Elucidation of Underexplored Biological and Biochemical Pathways

To date, the specific biological and biochemical pathways modulated by 1,3-dihydroxyurea are largely uncharacterized. Unlike hydroxyurea (B1673989), which is a well-known inhibitor of ribonucleotide reductase, the molecular targets of this compound have not been identified. Future research should prioritize comprehensive screening to elucidate its mechanism of action. Investigating its effects on DNA synthesis, cell cycle regulation, and other fundamental cellular processes will be a critical first step. Furthermore, exploring its potential interactions with metalloenzymes, given the chelating potential of the hydroxamic acid-like moieties, could reveal novel biological activities.

Rational Design and Synthesis of Novel this compound Analogues with Improved Specificity and Efficacy

The synthesis of this compound has been reported through the reaction of hydroxylamine (B1172632) with phosgene (B1210022). rsc.org A more recent patent describes a method utilizing solid phosgene and hydroxylamine under anhydrous conditions. google.com These synthetic routes provide a basis for the rational design and synthesis of novel analogues. By introducing various substituents at the carbonyl carbon or by creating derivatives of the hydroxylamino groups, a library of compounds with potentially improved specificity, efficacy, and pharmacokinetic properties could be developed. For instance, creating more lipophilic analogues could enhance cell membrane permeability, while other modifications could be designed to target specific enzymes or cellular compartments. The synthesis of 1,3-disubstituted ureas containing various lipophilic groups has been explored, suggesting a framework for creating diverse chemical entities. nih.govnih.gov

Exploration of Synergistic Interactions with Other Therapeutic Agents

The potential for this compound to act synergistically with other therapeutic agents is an entirely unexplored area. Once the primary mechanism of action of this compound is identified, it will be possible to rationally design combination therapies. For example, if it is found to inhibit a pathway complementary to that of an existing anticancer drug, their combined use could lead to enhanced efficacy and potentially overcome drug resistance. The synergistic effects observed with hydroxyurea in combination with other agents, such as cyclophosphamide (B585) and organoplatinum complexes in leukemia models, provide a conceptual precedent for such investigations. nih.gov

Advancements in Analytical and Computational Tools for this compound Research

The development of robust analytical methods is crucial for the future study of this compound. While techniques like HPLC and mass spectrometry are established for the analysis of hydroxyurea, nih.gov specific methods for the quantification of this compound in biological matrices need to be developed and validated. One study noted that this compound is less stable than hydroxyurea, particularly in alkaline conditions where it decomposes to cyanate (B1221674) and hydroxyurea, a factor that must be considered in the development of analytical protocols. rsc.org

Computational tools can play a significant role in accelerating research. Molecular modeling and docking studies could predict potential biological targets and guide the rational design of novel analogues. Quantum chemical methods, which have been used to explore the generation of nitric oxide-producing radicals from hydroxyurea derivatives, could be similarly applied to this compound to understand its electronic properties and reactivity. scispace.com

Identification of Novel Applications and Therapeutic Potentials for this compound